3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide involves several stepsThe reaction conditions typically involve the use of polar solvents and controlled temperatures to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficacy.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used in the study of structure-activity relationships (SAR) to understand how modifications to its structure affect its biological activity.
Biology: The compound is studied for its effects on cellular pathways, particularly those involved in bone metabolism.
Medicine: It has shown promise as a bone anabolic agent, potentially useful in treating osteoporosis and other bone-related disorders.
Industry: The compound’s properties make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of CDK8 (Cyclin-Dependent Kinase 8). This inhibition leads to the modulation of various cellular pathways that promote bone formation and reduce bone resorption .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives that have been studied for their bone anabolic properties. 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide stands out due to its optimized pharmacokinetic profile and high in vitro and in vivo efficacy. Other similar compounds may include:
- 4-alkoxy-thieno[2,3-b]pyridine derivatives
- Thienopyridine derivatives with different substituents These compounds share a similar core structure but differ in their functional groups and overall activity .
Properties
Molecular Formula |
C18H26N4O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23) |
InChI Key |
GOAKYBVMJUXOFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |
Origin of Product |
United States |
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